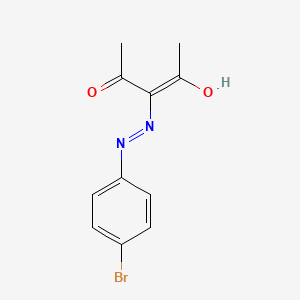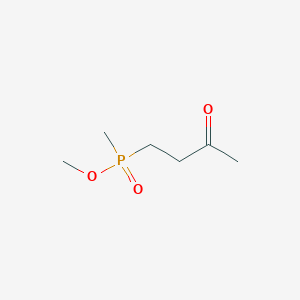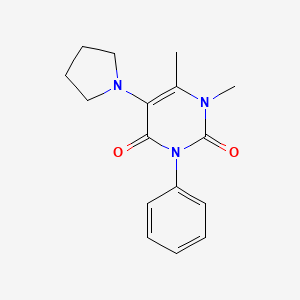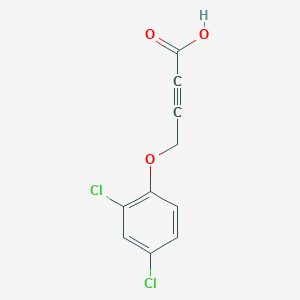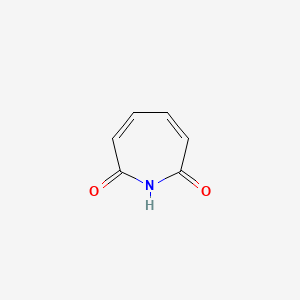
1H-azepine-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-azepine-2,7-dione is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-azepine-2,7-dione can be synthesized through several methods. One common approach involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . Another method includes the photocycloaddition of substituted alkenes with isoindole-dione derivatives in the presence of a photocatalyst .
Industrial Production Methods: Industrial production of this compound often involves one-pot synthesis techniques, which are efficient and cost-effective. These methods typically include the recyclization of small and medium carbo- or azacyclanes and multicomponent heterocyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1H-azepine-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield partially or fully saturated azepine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various azepine derivatives, which can exhibit different degrees of saturation and functionalization .
Aplicaciones Científicas De Investigación
1H-azepine-2,7-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-azepine-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as anticonvulsant, analgesic, and antineoplastic activities .
Comparación Con Compuestos Similares
Azepine: A seven-membered nitrogen-containing heterocycle.
Azepane: A fully saturated analog of azepine.
Azepinone: A ketone derivative of azepine.
Uniqueness: 1H-azepine-2,7-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
24833-10-1 |
|---|---|
Fórmula molecular |
C6H5NO2 |
Peso molecular |
123.11 g/mol |
Nombre IUPAC |
azepine-2,7-dione |
InChI |
InChI=1S/C6H5NO2/c8-5-3-1-2-4-6(9)7-5/h1-4H,(H,7,8,9) |
Clave InChI |
FJQZWODWLBQDBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
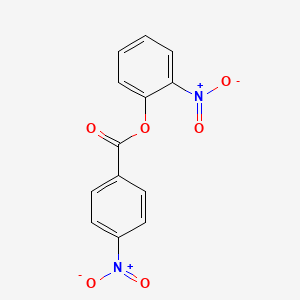
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)

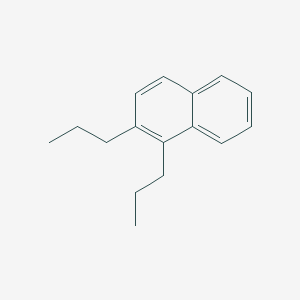
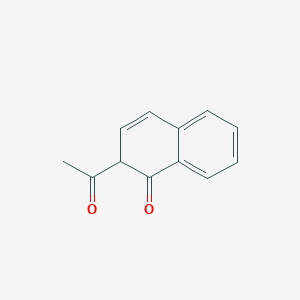
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
